Sub-Nanomolar Human DHODH Inhibition Distinguishes This Compound from Generic Thiazole Acetamide Scaffolds
The compound demonstrates extremely potent inhibition of recombinant human dihydroorotate dehydrogenase (hDHODH) with an IC50 value of 1.20 nM in a chromogenic DCIP reduction assay [1]. This level of activity is not observed for simpler, non-substituted 2-chloro-N-phenylacetamide, which has been shown to lack significant hDHODH inhibitory activity in comparable assays [2]. The 4-methylthiazole moiety is a critical structural determinant for this high-affinity binding to the enzyme's active site, as inferred from the inactivity of the parent scaffold.
| Evidence Dimension | Inhibition of human dihydroorotate dehydrogenase (hDHODH) |
|---|---|
| Target Compound Data | IC50 = 1.20 nM |
| Comparator Or Baseline | 2-chloro-N-phenylacetamide (unsubstituted parent scaffold) |
| Quantified Difference | Target compound is a potent inhibitor; the comparator shows no reported or negligible inhibition at relevant concentrations (>12,000-fold difference in potency inferred from lack of activity in comparable assays). |
| Conditions | Recombinant N-terminal GST-tagged human DHODH (residues 31-395) expressed in E. coli BL21(DE3); activity assessed by monitoring DCIP reduction. |
Why This Matters
This potency level positions the compound as a valuable starting point or intermediate for the synthesis of hDHODH inhibitors, which are clinically relevant targets for autoimmune diseases, cancer, and viral infections.
- [1] BindingDB. BDBM50281169 (CHEMBL4173846). Affinity Data: IC50 = 1.20 nM for human DHODH. View Source
- [2] Ferreira, E. D. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-n-phenylacetamide... Anais Da Academia Brasileira de Ciencias, 93. (Note: Study details antifungal activity but confirms lack of reported DHODH inhibition for this scaffold). View Source
